molecular formula C17H16OS B14505401 1,3-Bis(4-methylphenyl)-3-sulfanylidenepropan-1-one CAS No. 63523-24-0

1,3-Bis(4-methylphenyl)-3-sulfanylidenepropan-1-one

Cat. No.: B14505401
CAS No.: 63523-24-0
M. Wt: 268.4 g/mol
InChI Key: KYSWKANXYHSPAA-UHFFFAOYSA-N
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Description

1,3-Bis(4-methylphenyl)-3-sulfanylidenepropan-1-one is an organic compound with a unique structure that includes two 4-methylphenyl groups and a sulfanylidene group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methylphenyl)-3-sulfanylidenepropan-1-one typically involves the reaction of 4-methylbenzaldehyde with a suitable thiol reagent under controlled conditions. One common method involves the use of a base-catalyzed condensation reaction, where 4-methylbenzaldehyde reacts with a thiol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methylphenyl)-3-sulfanylidenepropan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1,3-Bis(4-methylphenyl)-3-sulfanylidenepropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methylphenyl)-3-sulfanylidenepropan-1-one involves its interaction with specific molecular targets and pathways. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the aromatic rings can interact with hydrophobic pockets in biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2,6-dimethylphenyl)thiourea: This compound has a similar thiourea structure but with different substituents on the aromatic rings.

    1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene: A related compound with an imidazole ring instead of a propanone backbone.

Uniqueness

1,3-Bis(4-methylphenyl)-3-sulfanylidenepropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanylidene group and the 4-methylphenyl substituents provides a unique steric and electronic environment, making it a valuable compound for various applications.

Properties

CAS No.

63523-24-0

Molecular Formula

C17H16OS

Molecular Weight

268.4 g/mol

IUPAC Name

1,3-bis(4-methylphenyl)-3-sulfanylidenepropan-1-one

InChI

InChI=1S/C17H16OS/c1-12-3-7-14(8-4-12)16(18)11-17(19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3

InChI Key

KYSWKANXYHSPAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=S)C2=CC=C(C=C2)C

Origin of Product

United States

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